1,5-dioxo-N-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
Description
This compound belongs to the tetrahydropyrrolo[1,2-a]quinazoline class, characterized by a fused bicyclic system with a pyrrolidine ring and a quinazoline backbone. The structure includes a 1,5-dioxo moiety and a carboxamide group substituted with a 3,4,5-trimethoxyphenyl ring. The trimethoxyphenyl group is notable for its electron-rich aromatic system, which may enhance binding affinity in biological targets such as kinases or tubulin .
Properties
Molecular Formula |
C21H21N3O6 |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
1,5-dioxo-N-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrolo[1,2-a]quinazoline-3a-carboxamide |
InChI |
InChI=1S/C21H21N3O6/c1-28-15-10-12(11-16(29-2)18(15)30-3)22-20(27)21-9-8-17(25)24(21)14-7-5-4-6-13(14)19(26)23-21/h4-7,10-11H,8-9H2,1-3H3,(H,22,27)(H,23,26) |
InChI Key |
RUGOHHASOARUFC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C23CCC(=O)N2C4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dioxo-N-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide typically involves multi-step organic reactions. Key steps may include:
Formation of the pyrroloquinazoline core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the trimethoxyphenyl group: This step often involves coupling reactions such as the Buchwald-Hartwig amination or Chan-Lam coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1,5-dioxo-N-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the oxidation state of the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups, potentially enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized derivative, while substitution could introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
1,5-dioxo-N-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 1,5-dioxo-N-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound can inhibit its polymerization, leading to disruption of the microtubule network within cells. This can result in cell cycle arrest and apoptosis, making it a potential anti-cancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The tetrahydropyrrolo[1,2-a]quinazoline scaffold is shared among several analogs, but substituents at key positions modulate properties:
Key Observations :
- The trimethoxyphenyl group in the target compound likely increases steric bulk and lipophilicity compared to the phenyl group in . This may improve membrane permeability but reduce aqueous solubility.
- The ethyl substituent in contributes to a logP of 2.0041, suggesting moderate lipophilicity. The trimethoxyphenyl analog would likely exhibit a higher logP due to additional methoxy groups.
Physicochemical and Pharmacokinetic Properties
- Hydrogen Bonding : The target compound’s trimethoxyphenyl group has three methoxy oxygen atoms, which could act as hydrogen bond acceptors. However, the carboxamide and dioxo groups dominate hydrogen-bonding capacity (similar to ).
- Polar Surface Area (PSA): For , PSA is 55.199 Ų, typical for compounds with moderate permeability.
- logSw (Water Solubility) : The ethyl-substituted analog has logSw = -2.835, indicating poor solubility. The trimethoxyphenyl derivative may face further solubility challenges due to increased hydrophobicity.
Biological Activity
1,5-Dioxo-N-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a synthetic compound that belongs to the quinazoline family. This compound has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The unique structural characteristics of this compound suggest a variety of mechanisms through which it may exert its effects.
- Molecular Formula : CHNO
- Molecular Weight : 411.4 g/mol
- CAS Number : 1236256-92-0
Anticancer Activity
Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung cancer) | 5.06 | |
| SW480 (Colorectal) | 16.1 | |
| MCF-7 (Breast cancer) | 15.37 |
These findings suggest that the compound may inhibit cell proliferation effectively, particularly in lung cancer cells, which is critical for developing targeted therapies.
Antimicrobial Activity
The antimicrobial potential of quinazoline derivatives has also been explored. This compound's activity against various bacterial strains has been documented:
| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | 10–12 | 75–80 | |
| Escherichia coli | 15 | 65 | |
| Candida albicans | 11 | 80 |
The results indicate that this compound exhibits moderate to strong antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi.
The biological activities of quinazoline derivatives are often attributed to their ability to interact with specific biological targets:
- EGFR Inhibition : The compound shows potential as an epidermal growth factor receptor (EGFR) inhibitor, which is crucial in many cancers. Its binding affinity and inhibition of EGFR signaling pathways have been highlighted in studies involving similar compounds .
- Antimicrobial Mechanisms : The integration of specific functional groups in the quinazoline structure enhances its interaction with microbial enzymes and cellular components, leading to effective inhibition of microbial growth .
Case Studies
- Study on Anticancer Properties : A recent study synthesized a series of quinazoline derivatives and evaluated their cytotoxic effects on various cancer cell lines. The findings demonstrated that compounds similar to this compound exhibited potent anti-proliferative effects against lung and colorectal cancer cells .
- Antimicrobial Evaluation : Another investigation focused on the antibacterial effects of quinazoline derivatives against a panel of bacterial strains. The results indicated that modifications in the molecular structure significantly influenced the antimicrobial efficacy .
Q & A
Q. What are the key synthetic strategies for preparing pyrrolo[1,2-a]quinazoline derivatives, and how do they apply to this compound?
A general approach involves condensation reactions followed by nucleophilic substitutions. For example, 3-(pyrrol-1-yl)-1-propylamine can react with (1-hydroxymethyl)benzotriazole in chloroform under acid catalysis to form intermediates, which are then substituted with Grignard reagents or other nucleophiles (e.g., NaBH₄, cyanide) to introduce diverse functionalities . Purification typically employs silica gel column chromatography with gradients of hexane/ethyl acetate (7:1 to 3:1), yielding products with >60% efficiency .
Q. How is structural confirmation performed for this class of compounds?
Characterization relies on multinuclear NMR (¹H, ¹³C), IR, and high-resolution mass spectrometry (HRMS). For example, ¹H NMR of similar compounds (e.g., diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate) shows distinct peaks for aromatic protons (δ 7.5–8.2 ppm) and methoxy groups (δ 3.8–4.1 ppm), while HRMS confirms molecular ion accuracy within 1 ppm .
Q. What solvent systems and reaction conditions optimize yield for carboxamide derivatives?
Tetrahydrofuran (THF) and chloroform are common solvents for Grignard reactions and condensations, respectively. Reactions often proceed at 0°C to room temperature for 2–24 hours, with yields improved by molecular sieves to absorb byproducts like water . For carboxamide coupling, K₂CO₃ in DMF facilitates nucleophilic substitution of thiols with alkyl chlorides at room temperature .
Advanced Research Questions
Q. How do substituents on the 3,4,5-trimethoxyphenyl group influence biological activity or physicochemical properties?
Methoxy groups enhance lipophilicity and metabolic stability. For instance, in thiazole-carbothioamide analogs, 3,4,5-trimethoxy substitution increases binding affinity to kinase targets due to improved π-stacking with aromatic residues . Comparative studies of analogs with varying substituents (e.g., nitro, cyano) can reveal structure-activity relationships (SAR) .
Q. What mechanistic insights explain contradictions in reaction outcomes during nucleophilic substitutions?
Discrepancies in yield or selectivity may arise from steric hindrance or electronic effects. For example, bulkier Grignard reagents (e.g., phenethyl vs. ethyl) reduce substitution efficiency in pyrrolo[1,2-a]diazepines due to restricted access to the benzotriazole leaving group . Kinetic studies using in situ IR or LC-MS can monitor intermediate stability .
Q. How can spectroscopic data resolve ambiguities in regioisomer formation?
NOESY or COSY NMR experiments differentiate regioisomers by correlating spatial proximity of protons. In dihydroimidazo[1,2-a]pyridines, cross-peaks between the methylene bridge (δ 4.2–4.5 ppm) and aromatic protons confirm regiochemistry . HRMS fragmentation patterns further validate structural assignments .
Q. What strategies mitigate low solubility during in vitro assays for this compound?
Co-solvents like DMSO (≤1% v/v) or cyclodextrin inclusion complexes enhance aqueous solubility. For analogs with logP >3, micronization or lipid-based formulations improve bioavailability . Solubility parameters (Hansen solubility sphere) can be calculated from Hildebrand solubility theory to guide solvent selection .
Methodological Considerations
Q. How should researchers design stability studies for this compound under varying pH and temperature?
- Experimental Design :
| Condition | pH | Temperature (°C) | Duration (Days) | Analysis Method |
|---|---|---|---|---|
| Acidic | 2.0 | 25, 40 | 7, 14 | HPLC-UV |
| Neutral | 7.4 | 25 | 30 | LC-MS/MS |
| Basic | 9.0 | 25, 40 | 7, 14 | NMR |
- Key Metrics : Degradation products ≥0.5% require identification per ICH guidelines.
Q. What computational tools predict the compound’s binding modes with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with enzymes like topoisomerase II. The 3,4,5-trimethoxyphenyl group’s orientation in the ATP-binding pocket can be validated using free-energy perturbation (FEP) calculations .
Data Interpretation Challenges
Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?
Deviations >0.3 ppm may indicate conformational flexibility or impurities. DFT calculations (B3LYP/6-311+G**) optimize geometry and predict shifts, while 2D NMR (HSQC, HMBC) resolves coupling patterns . For example, quinazoline carbonyl carbons typically appear at δ 165–170 ppm in ¹³C NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
